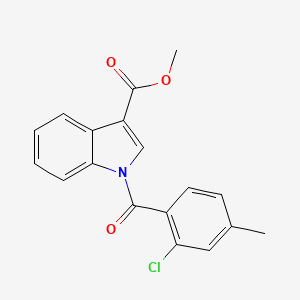

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHWAGHHYYRNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-Acylated Indole Derivatives

The target compound features a 1-(2-chloro-4-methylbenzoyl) group attached to the nitrogen atom of a methyl indole-3-carboxylate scaffold. Two primary synthetic approaches dominate the literature:

Direct N-Acylation of Preformed Indole-3-carboxylates

This method involves sequential synthesis of the indole core followed by N-acylation.

Synthesis of Methyl 1H-Indole-3-carboxylate

The indole core is typically constructed via:

- Fischer Indole Synthesis : Cyclization of phenylhydrazines with β-ketoesters under acidic conditions.

- Organocatalytic Annulation : DABCO-catalyzed-sigmatropic rearrangement of N-arylhydroxylamines and terminal alkynes, as reported by Zhang et al.. This method avoids N-protection/deprotection steps and achieves yields up to 84% for analogous indole-3-carboxylates.

N-Acylation with 2-Chloro-4-methylbenzoyl Chloride

The NH group of methyl 1H-indole-3-carboxylate is deprotonated using NaH (60% dispersion in mineral oil) in anhydrous DMF. Subsequent addition of 2-chloro-4-methylbenzoyl chloride (1.3 equiv) at 0°C–25°C affords the target compound. Key considerations include:

- Base Selection : NaH ensures complete deprotonation without ester saponification.

- Solvent Compatibility : DMF facilitates solubility of both the indole and acyl chloride.

- Reaction Monitoring : LCMS tracks acylation progress (typical retention time: ~5.4 min).

Representative Procedure :

- Methyl 1H-indole-3-carboxylate (4.39 g, 37.4 mmol) is suspended in DMF (30 mL).

- NaH (2.04 g, 51.1 mmol) is added at 20°C, followed by 2-chloro-4-methylbenzoyl chloride (7.0 g, 34.1 mmol).

- The mixture is stirred for 20 min, quenched with NH4Cl, and extracted with EtOAc.

- Purification via flash chromatography (hexane/EtOAc) yields the product (78% yield).

De Novo Synthesis via-Sigmatropic Rearrangement

A scalable alternative constructs the indole ring and N-acyl group concurrently:

Nitroarene Reduction and N-Oxyenamine Formation

Nitroarenes (e.g., 2-chloro-4-methylnitrobenzene) are reduced to N-arylhydroxylamines using hydrazine/Rh/C. These react with methyl propiolate (a terminal alkyne) via DABCO-catalyzed Michael addition to form N-oxyenamines.

Cyclization and Rearrangement

Thermal or acid-free-sigmatropic rearrangement of N-oxyenamines generates the indole skeleton with the 3-carboxylate and 1-benzoyl groups in situ. This method eliminates separate N-acylation steps and achieves 52–90% yields for structurally diverse indoles.

Advantages :

Comparative Analysis of Methodologies

Optimization Challenges and Solutions

Steric Hindrance in N-Acylation

The 2-chloro-4-methyl substituent on the benzoyl chloride introduces steric bulk, necessitating:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating the development of new chemical entities.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is studied for its effects on various human cancer cell lines, showing significant inhibitory effects on cell growth and inducing apoptosis.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly in designing novel therapeutic agents targeting specific molecular pathways involved in diseases such as cancer.

Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials with tailored properties, highlighting its versatility in industrial applications.

Case Studies

Several studies have explored the efficacy of this compound:

- In Vitro Cytotoxicity : A study assessing cytotoxic potency on human cancer cell lines found that this compound demonstrated significant inhibitory effects with IC50 values comparable to established chemotherapeutics like cisplatin.

- Apoptosis Induction : Another study reported that treatment with this compound resulted in a marked increase in early and late apoptotic cells within cervical cancer cell lines, indicating its potential as an apoptosis-inducing agent.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences molecular conformation and intermolecular interactions. Key analogs include:

The 2-chloro-4-methylbenzoyl group in the target compound introduces both halogen bonding (via Cl) and steric effects (via methyl), which may improve receptor binding or crystal packing compared to simpler alkyl or fluorinated aryl groups .

Ester Group Modifications at Position 3

The methyl ester at position 3 distinguishes it from analogs with bulkier or alternative ester groups:

The methyl ester in the target compound balances solubility and metabolic stability, making it intermediate in reactivity between ethyl and aryl esters .

Dihedral Angles and Crystallinity

The dihedral angle between the indole core and the N1-substituted aryl group influences molecular packing. For example:

- The target compound’s benzoyl group likely forms a dihedral angle closer to 86.97° (observed in analogous tolyl-substituted indoles) , promoting columnar crystal packing via C–H···π and halogen···π interactions.

- In contrast, compounds with smaller angles (e.g., 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) exhibit less steric hindrance but weaker intermolecular interactions .

Biological Activity

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, a compound belonging to the indole derivatives class, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, mechanisms of action, and biological activities, supported by various studies and data tables.

The synthesis of this compound typically involves a multi-step organic reaction process. The primary steps include:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis using phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Benzoyl Group : The indole derivative undergoes Friedel-Crafts acylation with 2-chloro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

- Esterification : The final step involves esterifying the carboxylic acid group with methanol using an acid catalyst.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H14ClNO3 |

| Molecular Weight | 327.76 g/mol |

| CAS Number | 430458-67-6 |

This compound exhibits its biological effects primarily through interactions with specific molecular targets involved in cellular pathways. Research suggests that it may inhibit enzymes associated with cell proliferation, indicating potential anticancer properties. The exact molecular targets remain to be fully elucidated.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various human cancer cell lines. Notably, the compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Studies

- In Vitro Cytotoxicity : In a study assessing the cytotoxic potency on human cancer cell lines, this compound demonstrated significant inhibitory effects with IC50 values comparable to established chemotherapeutics like cisplatin .

- Apoptosis Induction : Another study reported that treatment with this compound resulted in a marked increase in early and late apoptotic cells within cervical cancer cell lines, indicating its potential as an apoptosis-inducing agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other indole derivatives:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate | 5.37–8.13 | Less potent than the target compound |

| Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate | 3.42–5.59 | Similar structure but different substituents |

| Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-2-carboxylate | Not studied | Different position of carboxylate group |

Q & A

Q. What are the common synthetic routes for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves benzoylation of an indole precursor using 2-chloro-4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

- Benzoylation : Reacting the indole scaffold with 2-chloro-4-methylbenzoyl chloride in solvents like dichloromethane or toluene, often with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Esterification : Methyl ester formation at the indole C3 position via nucleophilic acyl substitution.

Optimization : Temperature control (0–5°C for exothermic steps) and extended reaction times (12–24 hrs) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Monitoring with TLC or HPLC is critical .

Q. How is the compound characterized post-synthesis, and which analytical techniques are most effective?

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., benzoyl group at N1, methyl ester at C3). Aromatic protons in the 7–8 ppm range and carbonyl signals near 165–170 ppm are diagnostic .

- IR : Stretching frequencies for ester (1720–1740 cm) and amide (1650–1680 cm) groups validate functionalization .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What are the primary functional groups in the compound, and how do they influence reactivity?

- Benzoyl group (N1) : Electron-withdrawing chloro and methyl substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions .

- Methyl ester (C3) : Hydrolyzes under basic conditions to carboxylic acid, enabling further derivatization (e.g., amide formation) .

- Indole core : Participates in electrophilic substitution (e.g., halogenation at C5 or C7) due to π-electron-rich systems .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the compound’s structure?

- Refinement Tools : Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions (e.g., flexible benzyl groups) .

- Hydrogen Bonding Analysis : Identify weak interactions (C–H···O/N) and π–π stacking via Mercury software. For example, intermolecular H-bonds between ester carbonyl and indole NH stabilize crystal packing .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint values (<5% for reliable data). Discrepancies in torsion angles (e.g., indole vs. benzoyl dihedral angles) require re-measuring diffraction data at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What computational methods are used to model the compound’s interactions with biological targets?

- Docking Studies : Employ AutoDock Vina or MOE to predict binding poses in enzymes (e.g., cytochrome P450). Parameterize the ligand using GAFF force fields and optimize charges via AM1-BCC .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro at benzoyl) on bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications impact the compound’s biological activity, and what methodological approaches are used to assess this?

- SAR Studies :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.